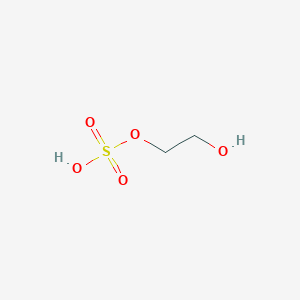
Ethylene glycol sulfate
描述
Ethylene glycol sulfate is an organic compound derived from ethylene glycol, a simple diol. It is characterized by the presence of sulfate groups attached to the ethylene glycol molecule. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethylene glycol sulfate can be synthesized through the reaction of ethylene glycol with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper attachment of sulfate groups to the ethylene glycol molecule.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where ethylene glycol is reacted with sulfur trioxide gas. The reaction is carefully monitored to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: Ethylene glycol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to substitute the sulfate groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
科学研究应用
Ethylene glycol sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It can be employed in biochemical assays and studies involving sulfate metabolism.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of ethylene glycol sulfate involves its interaction with various molecular targets and pathways. The sulfate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect cellular processes and biochemical pathways, making this compound a valuable tool in research.
相似化合物的比较
Ethylene glycol sulfate can be compared with other similar compounds, such as:
Propylene glycol sulfate: Similar in structure but with different physical and chemical properties.
Dithis compound: Contains an additional ethylene glycol unit, leading to different reactivity.
Trithis compound: Contains two additional ethylene glycol units, further altering its properties.
Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds.
属性
IUPAC Name |
2-hydroxyethyl hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O5S/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYETXMWCTXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34870-92-3 | |
| Details | Compound: Polyethylene glycol monosulfate | |
| Record name | Polyethylene glycol monosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34870-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201303497 | |
| Record name | Polyethylene glycol monosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34870-92-3 | |
| Record name | Polyethylene glycol monosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





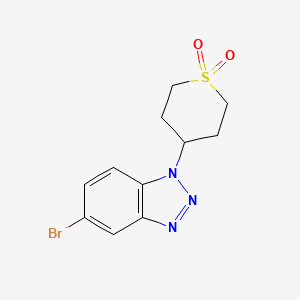

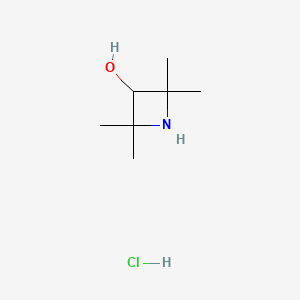
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
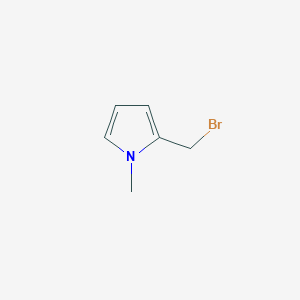
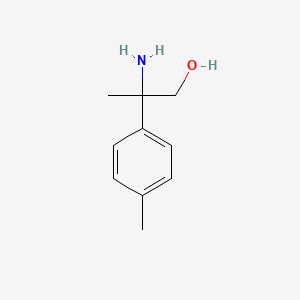
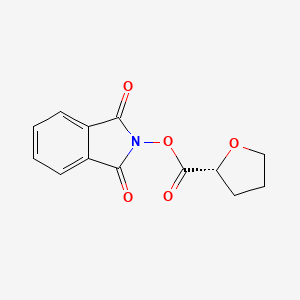

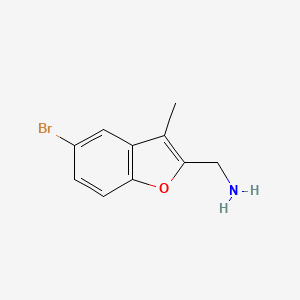
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)
